2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
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Description
2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C22H17F3N4O2S and its molecular weight is 458.46. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are ROR1 and Aurora kinases . These targets are often overexpressed in various cancers and are essential for cell proliferation, survival, and metastasis .
Mode of Action
The compound interacts with its targets, ROR1 and Aurora kinases, by binding to their active sites. This binding inhibits the activation of downstream signaling pathways, thereby inducing cancer cell apoptosis .
Biochemical Pathways
The compound affects the phosphatidylinositol 3-kinase (PI3K) signaling pathway . Aberrant expression of this pathway is often associated with tumorigenesis, progression, and poor prognosis . By inhibiting this pathway, the compound can potentially halt the progression of cancer.
Result of Action
The compound’s action results in the induction of G2/M phase cell cycle arrest at 24 hours and polyploidy at 48 hours . It also induces cell apoptosis . These effects can significantly inhibit tumor growth .
Properties
IUPAC Name |
2-[2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3N4O2S/c1-31-17-7-5-14(6-8-17)18-12-29-19(27-18)9-10-21(28-29)32-13-20(30)26-16-4-2-3-15(11-16)22(23,24)25/h2-12H,13H2,1H3,(H,26,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSECOIOUUYCSNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=N2)C=CC(=N3)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.